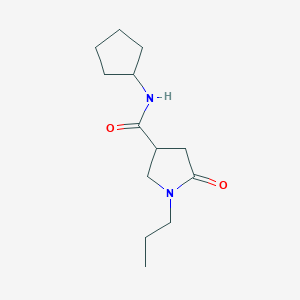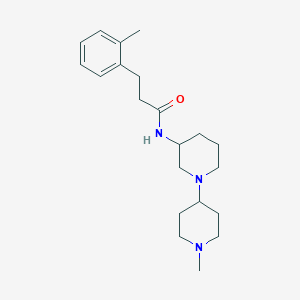
N-cyclopentyl-5-oxo-1-propyl-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-5-oxo-1-propyl-3-pyrrolidinecarboxamide, commonly known as CPP-ACP, is a bioactive peptide that has gained significant attention in the field of dentistry due to its potential role in promoting oral health. CPP-ACP is a derivative of casein, a protein found in milk, and has been shown to have a range of beneficial effects on the teeth and oral cavity.
Mecanismo De Acción
The mechanism of action of CPP-ACP is thought to involve the formation of complexes with calcium and phosphate ions in the oral cavity. These complexes help to stabilize the ions and prevent them from being lost from the tooth enamel. This, in turn, promotes the remineralization of the enamel and helps to prevent the development of dental caries.
Biochemical and Physiological Effects:
CPP-ACP has a number of biochemical and physiological effects on the oral cavity. It has been shown to increase the concentration of calcium and phosphate ions in the saliva, which can help to promote the remineralization of tooth enamel. It also helps to inhibit the growth of harmful bacteria in the oral cavity, which can reduce the risk of dental caries.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CPP-ACP in lab experiments is that it is relatively easy to synthesize and purify. It is also stable under a range of conditions, making it suitable for use in a variety of experimental settings. However, one limitation is that it can be difficult to obtain large quantities of pure CPP-ACP, which can limit its use in some experiments.
Direcciones Futuras
There are a number of potential future directions for research on CPP-ACP. One area of interest is the development of new formulations of CPP-ACP that can be used in a range of dental products, such as toothpaste and mouthwash. Another area of interest is the use of CPP-ACP in combination with other bioactive peptides or compounds, which may enhance its effectiveness in promoting oral health. Additionally, further research is needed to fully understand the mechanism of action of CPP-ACP and its potential applications in the prevention and treatment of dental caries.
Métodos De Síntesis
CPP-ACP can be synthesized through a number of methods, including solid-phase peptide synthesis and solution-phase synthesis. One commonly used method involves the reaction of casein with hydrochloric acid and propionic anhydride to form the propyl ester of casein. This is then reacted with pyrrolidinecarboxylic acid to form CPP-ACP.
Aplicaciones Científicas De Investigación
CPP-ACP has been extensively studied for its potential use in the prevention and treatment of dental caries, also known as tooth decay. Studies have shown that CPP-ACP can help to remineralize tooth enamel, reduce the formation of plaque, and inhibit the growth of harmful bacteria in the oral cavity.
Propiedades
IUPAC Name |
N-cyclopentyl-5-oxo-1-propylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-2-7-15-9-10(8-12(15)16)13(17)14-11-5-3-4-6-11/h10-11H,2-9H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQYZZIAEBOPCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC(CC1=O)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-3-[2-(4-chlorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B6068671.png)
![N-(2-methoxyethyl)-N'-[2-(1-piperidinyl)ethyl]thiourea](/img/structure/B6068686.png)
![5-methyl-3-({4-[4-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}carbonyl)-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B6068690.png)


![3-{1-[(4-methoxy-1H-indol-2-yl)carbonyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6068714.png)
![2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}propanoic acid](/img/structure/B6068720.png)
![7-(3,4-dimethoxybenzyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6068727.png)
![N-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-3-(4-methoxyphenyl)-3-phenyl-1-propanamine](/img/structure/B6068731.png)

![6-amino-2-[(2,4-dichlorobenzyl)thio]-4-pyrimidinol](/img/structure/B6068746.png)

![N-1-naphthyl-N'-[4-(4-pyridinylmethyl)phenyl]urea](/img/structure/B6068754.png)
